4-Fluoro-3-nitrobenzyl alcohol

Catalog No.
S799780
CAS No.
20274-69-5
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzyl alcohol

CAS Number

20274-69-5

Product Name

4-Fluoro-3-nitrobenzyl alcohol

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

Synonyms

4-Fluoro-3-nitro-benzenemethanol; (4-Fluoro-3-nitrophenyl)methanol

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

Synthesis and Characterization:

-Fluoro-3-nitrobenzyl alcohol is a relatively simple molecule to synthesize, making it attractive for various research applications. Several methods for its preparation have been reported in scientific literature, often involving nitration of 4-fluorobenzyl alcohol as a key step.

Once synthesized, the structure and purity of 4-fluoro-3-nitrobenzyl alcohol can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Applications in Organic Chemistry:

-Fluoro-3-nitrobenzyl alcohol serves as a valuable building block in organic synthesis due to the presence of both a reactive alcohol group and a nitro group. The nitro group can be readily transformed into various functional groups, allowing researchers to access diversely functionalized molecules.

One notable application involves utilizing 4-fluoro-3-nitrobenzyl alcohol as a protecting group for alcohols. The alcohol group in the molecule can be temporarily masked by converting it to the corresponding 4-fluoro-3-nitrobenzyl ether. This protecting group is stable under various reaction conditions but can be easily cleaved under specific conditions to regenerate the free alcohol.

Potential Applications in Medicinal Chemistry:

Some studies have investigated the use of 4-fluoro-3-nitrobenzyl derivatives as potential antitumor agents, but further research is needed to fully understand their therapeutic potential and mechanism of action [].

4-Fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol. It features a benzyl alcohol structure with a nitro group and a fluorine atom positioned at the para and meta positions, respectively, on the aromatic ring. This compound is characterized by its distinct chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, which influence its reactivity and interactions in various chemical environments .

Typical for alcohols and aromatic compounds. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, making it a useful intermediate in organic synthesis.
  • Esterification: The hydroxyl group can react with acids to form esters, which are valuable in various applications.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry .

4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods:

  • Reduction of 4-Fluoro-3-nitrobenzoic Acid: This method involves the reaction of borane in tetrahydrofuran with 4-fluoro-3-nitrobenzoic acid at low temperatures (0°C) to yield the alcohol .
  • Nucleophilic Substitution: Starting from suitable precursors, nucleophilic substitution reactions can introduce the hydroxyl group at the benzyl position.
  • Functional Group Transformations: Other synthetic routes may involve converting existing functional groups into hydroxyl groups through various chemical transformations.

These methods provide flexibility in synthesizing 4-fluoro-3-nitrobenzyl alcohol for research and industrial applications .

Interaction studies involving 4-fluoro-3-nitrobenzyl alcohol often focus on its reactivity with biological molecules or other chemical species. For example:

  • Protein Interactions: The compound may interact with proteins or enzymes, affecting their activity or stability.
  • Chemical Reactivity: Its ability to undergo nucleophilic substitution makes it a candidate for studying reaction mechanisms involving halogenated compounds.

These studies are crucial for understanding how this compound behaves in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 4-fluoro-3-nitrobenzyl alcohol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-nitrobenzyl alcoholChlorine instead of fluorineDifferent halogen affects reactivity
4-Methyl-3-nitrobenzyl alcoholMethyl group instead of fluorineElectron-donating effects alter properties
2-Fluoro-5-nitrobenzyl alcoholFluorine at a different positionDifferent spatial arrangement impacts interactions

The presence of the fluorine atom in 4-fluoro-3-nitrobenzyl alcohol distinguishes it from these similar compounds, influencing its chemical behavior and potential applications .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-nitrobenzyl alcohol

Dates

Modify: 2023-08-15

Explore Compound Types